2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-4H-chromen-4-one features a chromen-4-one (chromone) core linked via two carbonyl groups to a piperazine ring, which is further substituted with a cyclopropane moiety bearing a thiophen-2-yl group. This structure combines multiple pharmacophores:
- Chromen-4-one: Known for diverse biological activities, including kinase inhibition and antimicrobial effects .
- Piperazine: Enhances solubility and bioavailability while serving as a flexible linker for receptor interactions .
Synthetic routes likely involve sequential coupling of thiophen-2-yl cyclopropanecarbonyl chloride to piperazine, followed by attachment to the chromenone core via a second carbonyl linkage, analogous to methods used for related compounds .
Properties
IUPAC Name |
2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-17-13-19(28-18-5-2-1-4-14(17)18)22(27)24-9-7-23(8-10-24)21(26)16-12-15(16)20-6-3-11-29-20/h1-6,11,13,15-16H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKHTOKKWHMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-4H-chromen-4-one represents a novel structure in medicinal chemistry, combining a chromenone core with a piperazine moiety and a thiophene-substituted cyclopropanecarbonyl group. This unique arrangement suggests potential biological activities, particularly in modulating neurotransmitter systems and exhibiting therapeutic effects.
Structural Overview
The molecular formula of the compound is with a molecular weight of 438.5 g/mol . The structure integrates several functional groups that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1210143-29-5 |
Biological Activity
Research on similar compounds has indicated a variety of biological activities, including:
- Neurotransmitter Modulation : Compounds with piperazine rings often interact with serotonin and dopamine receptors, suggesting potential antidepressant and antipsychotic properties.
- Antimicrobial Properties : Structurally related compounds have shown efficacy against various bacterial strains.
Case Studies
- Neuropharmacological Effects : A study investigating piperazine derivatives highlighted their ability to modulate serotonin receptors, which are implicated in mood regulation and anxiety disorders. The presence of the thiophene moiety may enhance receptor affinity due to its electron-withdrawing properties .
- Antimicrobial Activity : Research evaluating the antibacterial properties of similar thiophene-containing compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating that the cyclopropanecarbonyl group may enhance membrane permeability, allowing for better interaction with bacterial cells .
The proposed mechanism for the biological activity of this compound involves:
- Receptor Binding : The piperazine ring's nitrogen atoms can form hydrogen bonds with receptor sites, facilitating binding and subsequent activation or inhibition of neurotransmitter pathways.
- Structural Interactions : The thiophene group may participate in π-π stacking interactions with aromatic amino acids in receptor binding sites, enhancing selectivity and potency.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopropanecarbonyl derivative.
- Coupling with the piperazine moiety.
- Final cyclization to incorporate the chromenone structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenone Derivatives with Piperazine Linkages
4-[3-(4-Piperazin-1-yl)propoxy]-7-methoxy-3-phenyl-2H-chromen-2-one derivatives (4a-j)
- Structure: Chromenone core connected to piperazine via a propoxy group, with substituted benzaldehydes (e.g., 4e: 2-hydroxybenzyl; 4g: 4-methylbenzyl) .
- Substituents: Methoxy and phenyl groups on the chromenone may enhance lipophilicity compared to the thiophene-cyclopropane in the target compound.
- Synthesis : Reacting 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one with aromatic aldehydes .
Olaparib (4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one)
- Structure: Phthalazinone core with a cyclopropanecarbonyl-piperazine moiety .
- Key Differences: Core: Phthalazinone vs. Biological Role: Olaparib is a PARP inhibitor, while chromenones often target kinases or DNA .
Piperazine-Thiophene Hybrids
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structure : Thiophene directly linked to piperazine via a carbonyl group .
- Substituents: Trifluoromethylphenyl group may enhance hydrophobicity compared to the chromenone core .
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-oxadiazol-5-yl)amino]acetic Acid
- Structure : Thiophene-oxadiazole hybrid with a hydroxyethoxy side chain .
- Key Differences: Backbone: Oxadiazole vs. chromenone, altering electron distribution and binding modes. DNA Interaction: Docking studies suggest intercalation or topoisomerase inhibition, a mechanism the target compound may share due to its planar chromenone .
Cyclopropane-Containing Analogues
BG01059 (2-{4-[2-(4-Fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl}-1H-indole)
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s dual carbonyl linkages may require precise coupling conditions, similar to Olaparib’s synthesis .
- Pharmacological Potential: The chromenone core could enable DNA intercalation or kinase inhibition, as seen in related compounds . The thiophene-cyclopropane moiety may improve metabolic stability and target selectivity compared to phenyl or methoxy groups .
- Comparative Advantages: Rigidity from carbonyl linkers may enhance binding affinity vs. propoxy-linked chromenones . Thiophene’s electron-rich nature vs. fluorophenyl groups (e.g., BG01059) might favor interactions with cysteine-rich targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-4H-chromen-4-one?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the chromen-4-one core via Claisen-Schmidt condensation or Pechmann cyclization .
- Step 2 : Functionalization of the piperazine moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) with the cyclopropane-thiophene fragment .
- Step 3 : Final purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water) .
- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and optimize yields by adjusting reaction time (12–24 hrs) and temperature (0°C to reflux) .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental / NMR shifts with computational predictions (e.g., DFT) to verify carbonyl (170–175 ppm) and aromatic proton signals (6.5–8.5 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolve crystal structures using SHELX programs to validate stereochemistry and bond lengths .
Q. What are the preliminary biological screening methods for this compound?
- In Vitro Assays :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using -labeled ligands .
- Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) and validate statistical significance (p<0.05, n=3) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and binding affinity?
- DFT Calculations :
- Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Employ AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate with free energy perturbation (FEP) or MM/GBSA scoring .
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : If anticancer activity varies between in vitro and in vivo models:
- Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., metabolic stability via microsomal assays) .
- Experimental Redesign : Use isotopic labeling (e.g., ) to track compound distribution in animal models .
- Statistical Tools : Apply multivariate analysis (ANOVA, PCA) to isolate confounding variables (e.g., cell line heterogeneity) .
Q. What strategies optimize regioselectivity in derivatization reactions of the chromenone core?
- Reaction Engineering :
- Directed Metalation : Use LDA or Grignard reagents to functionalize the 3-position of chromen-4-one selectively .
- Protection/Deprotection : Temporarily block reactive sites (e.g., carbonyl groups) with tert-butyldimethylsilyl (TBDMS) groups .
- Monitoring : Track regioselectivity via -NMR coupling constants (e.g., J = 8–10 Hz for para-substituted products) .
Q. How to elucidate the mechanism of action for observed biological effects?
- Biochemical Assays :
- Enzyme Inhibition : Measure IC against purified enzymes (e.g., topoisomerase II) using fluorescence-based activity assays .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis-related genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
